molecular formula C36H22N2O4 B5249187 N-[6-(naphthalene-1-carbonylamino)-9,10-dioxoanthracen-2-yl]naphthalene-1-carboxamide

N-[6-(naphthalene-1-carbonylamino)-9,10-dioxoanthracen-2-yl]naphthalene-1-carboxamide

Cat. No.: B5249187
M. Wt: 546.6 g/mol
InChI Key: GXPZTOAPTJGOQW-UHFFFAOYSA-N
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Description

N-[6-(naphthalene-1-carbonylamino)-9,10-dioxoanthracen-2-yl]naphthalene-1-carboxamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(naphthalene-1-carbonylamino)-9,10-dioxoanthracen-2-yl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of naphthalene-1-carboxylic acid with anthracene-9,10-dione in the presence of a dehydrating agent to form the intermediate compound. This intermediate is then reacted with naphthalene-1-carbonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[6-(naphthalene-1-carbonylamino)-9,10-dioxoanthracen-2-yl]naphthalene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

N-[6-(naphthalene-1-carbonylamino)-9,10-dioxoanthracen-2-yl]naphthalene-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[6-(naphthalene-1-carbonylamino)-9,10-dioxoanthracen-2-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-carboxamide derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Anthracene-9,10-dione derivatives: These compounds are structurally related and exhibit similar reactivity patterns.

Uniqueness

N-[6-(naphthalene-1-carbonylamino)-9,10-dioxoanthracen-2-yl]naphthalene-1-carboxamide is unique due to its specific combination of naphthalene and anthracene moieties, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

N-[6-(naphthalene-1-carbonylamino)-9,10-dioxoanthracen-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H22N2O4/c39-33-28-18-16-24(38-36(42)30-14-6-10-22-8-2-4-12-26(22)30)20-32(28)34(40)27-17-15-23(19-31(27)33)37-35(41)29-13-5-9-21-7-1-3-11-25(21)29/h1-20H,(H,37,41)(H,38,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPZTOAPTJGOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC4=C(C=C3)C(=O)C5=C(C4=O)C=CC(=C5)NC(=O)C6=CC=CC7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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